Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate
Description
Structural Characterization and Nomenclature
This compound possesses the molecular formula C₁₄H₁₈O₅S and a molecular weight of 298.35 grams per mole. The compound exhibits a complex structure incorporating multiple functional groups that contribute to its reactivity and synthetic utility. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate, reflecting the systematic naming conventions for organosulfur compounds.
The structural architecture of this compound can be analyzed through its key structural components. The backbone consists of a five-carbon pentanoic acid chain esterified with ethanol, creating the ethyl pentanoate framework. At the 3-position, a ketone functionality introduces a carbonyl group that significantly influences the compound's electronic properties and reactivity patterns. The 5-position bears a sulfonyl group attached to a para-methylphenyl substituent, commonly referred to as a para-toluenesulfonyl or tosyl group.
The three-dimensional structure reveals important conformational preferences that affect the compound's chemical behavior. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the two oxygen atoms creating a highly electronegative environment. This electronic configuration contributes to the compound's ability to stabilize adjacent carbanions and participate in elimination reactions.
Table 1: Physical and Chemical Properties of this compound
The spectroscopic characterization of this compound provides detailed insights into its structural features. The presence of multiple functional groups creates distinct spectroscopic signatures that facilitate identification and purity assessment. The carbonyl stretching frequencies associated with both the ester and ketone functionalities appear at characteristic wavenumbers in infrared spectroscopy, while the aromatic protons of the para-methylphenyl group exhibit distinctive patterns in nuclear magnetic resonance spectroscopy.
Historical Context in Sulfone Chemistry
The development of sulfone chemistry represents a fundamental advancement in organosulfur research, with applications spanning pharmaceutical synthesis, materials science, and synthetic methodology. Sulfones, characterized by the presence of a sulfonyl functional group (R-SO₂-R'), have been recognized as versatile intermediates capable of participating in diverse chemical transformations.
The historical evolution of sulfone chemistry can be traced to early investigations into organosulfur compounds during the nineteenth century. Initial synthetic approaches focused on the oxidation of corresponding sulfides and sulfoxides, establishing foundational methodologies that remain relevant in contemporary practice. The recognition of sulfones as "chemical chameleons" emerged from their ability to function as activating groups, leaving groups, and stabilizing elements for adjacent carbanions.
The significance of sulfone chemistry expanded considerably with the development of specialized synthetic transformations. The Ramberg-Bäcklund reaction and Julia olefination methodologies demonstrated the synthetic potential of sulfone-containing substrates for accessing complex molecular targets. These reactions exploited the inherent reactivity of the sulfonyl group to facilitate carbon-carbon bond formation and functional group manipulation.
Research into β-sulfonyl radical chemistry has provided additional mechanistic insights into the behavior of sulfone-containing molecules. Studies have demonstrated that β-sulfonyl radicals undergo characteristic fragmentation reactions to form sulfonyl radicals and multiple bonds, a process that has broad implications for synthetic methodology. The elimination of sulfonyl groups through radical pathways represents an important mechanistic pathway that complements ionic elimination processes.
The development of sulfone chemistry has been particularly influenced by the recognition of sulfinic acids and their derivatives as versatile synthetic intermediates. The acid-base properties of sulfinic acids, combined with their propensity for disproportionation reactions, have led to sophisticated synthetic strategies for accessing sulfone-containing products. These methodological advances have established sulfones as essential building blocks in modern organic synthesis.
Role as a Precursor to Nazarov's Reagent
This compound serves a critical function as a bench-stable precursor to ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. This relationship represents a significant advancement in synthetic methodology, addressing the stability limitations associated with the direct use of Nazarov's reagent in synthetic applications. The compound provides access to this important synthetic intermediate through a controlled base-induced β-elimination reaction.
The synthetic significance of Nazarov's reagent stems from its utility as an anulating agent in Robinson annulation reactions involving cyclic β-diketones and cycloalkanones. This reactivity pattern enables the construction of complex polycyclic frameworks through controlled carbon-carbon bond formation. The ability to generate Nazarov's reagent in situ from the stable sulfone precursor represents a practical solution to the handling and storage challenges associated with the parent compound.
The mechanistic pathway for the conversion of this compound to Nazarov's reagent involves a base-induced β-elimination process. This transformation exploits the electron-withdrawing properties of the sulfonyl group to facilitate the elimination of para-toluenesulfinic acid, generating the desired α,β-unsaturated ketone system. The process can be conducted under mild conditions, making it suitable for incorporation into complex synthetic sequences.
Table 2: Synthetic Applications of Nazarov's Reagent Generated from this compound
The synthetic methodology for accessing this compound has been developed through systematic investigation of sulfinate chemistry. The compound can be prepared through a two-step, high-yielding sequence starting from readily available sodium para-toluenesulfinate and appropriate electrophilic partners. This synthetic approach demonstrates the practical utility of sulfinate alkylation reactions for accessing complex organosulfur intermediates.
The stability profile of this compound represents a significant advantage over direct use of Nazarov's reagent. The compound exists as a crystalline solid at room temperature, facilitating handling, storage, and purification procedures. This stability allows for precise stoichiometric control in synthetic applications and enables the preparation of stock solutions for repeated use.
Research applications of this synthetic strategy have demonstrated its utility in complex molecule synthesis. The controlled generation of Nazarov's reagent has been employed in the synthesis of natural products and pharmaceutical intermediates, highlighting the broad applicability of this methodological approach. The ability to access reactive intermediates from stable precursors represents a fundamental principle in modern synthetic design.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093348-62-9 | |
| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093348-62-9 | |
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Biological Activity
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a derivative of 3-oxopentanoic acid, it possesses unique structural features that may confer various pharmacological properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a phenyl ring and an ester functional group. Its molecular formula is with a molecular weight of approximately 271.33 g/mol. The compound can be synthesized through various methods, including base-induced reactions, which yield varying degrees of purity and yield .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.33 g/mol |
| Functional Groups | Sulfonyl, Ester |
| Classification | Organic Compound |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The inhibition of COX enzymes suggests potential applications as non-steroidal anti-inflammatory drugs (NSAIDs).
Antitumor Activity
The compound has also been linked to antitumor properties. Studies show that derivatives with similar structures can modulate pathways associated with cancer cell proliferation. For instance, pyrazole derivatives have demonstrated efficacy in inhibiting cancer cell growth through selective interactions with specific receptors .
The biological activity of this compound is likely mediated through its ability to bind to various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Understanding these interactions is critical for elucidating its pharmacological profile.
Study on Anti-inflammatory Effects
In a recent study, this compound was tested for its anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, supporting its potential use in treating inflammatory diseases .
Antitumor Efficacy Evaluation
Another investigation assessed the antitumor activity of this compound against several cancer cell lines. The results showed that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to new anticancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl ring and sulfonyl group significantly affect the biological activity of the compound. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets .
Table 2: Structure-Activity Relationship Insights
| Compound Variation | Biological Activity Impact |
|---|---|
| Methyl substitution on phenyl ring | Enhanced anti-inflammatory activity |
| Electron-withdrawing groups | Increased antitumor efficacy |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those aimed at treating metabolic disorders. Its unique structure allows for modifications that enhance biological activity, making it valuable for drug design and development. For instance, it has been utilized in synthesizing compounds that exhibit anticancer and anticonvulsant properties .
Case Study: Anticancer Activity
A study highlighted the synthesis of thiazole derivatives incorporating this compound, which demonstrated promising anticancer activity against various cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly influenced efficacy, showcasing the compound's potential in developing targeted cancer therapies .
Agricultural Chemistry
Enhancing Agrochemical Efficacy
In agricultural applications, this compound is employed in formulating agrochemicals. The sulfonyl group enhances the compound's stability and solubility, leading to improved efficacy of pesticides and herbicides. This application is crucial for effective crop protection and management .
Case Study: Pesticide Formulation
Research has shown that integrating this compound into pesticide formulations can significantly increase their effectiveness against pests while reducing the required dosage. This not only enhances crop yield but also minimizes environmental impact due to lower chemical usage .
Material Science
Modification of Polymer Properties
this compound is also utilized in material science to modify polymer characteristics. Its incorporation into polymer formulations has been shown to enhance mechanical properties such as durability and flexibility .
Case Study: Polymer Enhancement
In a study examining various polymer blends, the addition of this compound improved tensile strength and elongation at break compared to control samples without the compound. This finding suggests its potential for creating advanced materials suitable for demanding applications .
Biochemical Research
Studying Enzyme Interactions
Researchers use this compound to investigate enzyme interactions and metabolic pathways. Its specific functional groups facilitate targeted studies in enzymology, providing insights into cellular processes critical for understanding disease mechanisms .
Case Study: Metabolic Pathway Analysis
A research project focused on utilizing this compound to explore its effects on specific metabolic pathways involved in energy metabolism. The results indicated that modifications to the compound could lead to significant changes in enzyme activity, thereby influencing overall metabolic rates .
Summary Table of Applications
| Application Area | Description | Case Studies Highlighted |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis targeting metabolic disorders | Anticancer activity studies using thiazole derivatives |
| Agricultural Chemistry | Enhances efficacy of pesticides and herbicides | Improved pesticide formulations for better crop yield |
| Material Science | Modifies mechanical properties of polymers | Enhanced tensile strength in polymer blends |
| Biochemical Research | Studies enzyme interactions and metabolic pathways | Analysis of energy metabolism effects |
Chemical Reactions Analysis
Base-Induced β-Elimination to Generate Nazarov’s Reagent
The primary reaction of this compound involves base-induced β-elimination , which removes the sulfonyl group to form ethyl 3-oxopent-4-enoate (Nazarov’s reagent). This reaction is critical for accessing conjugated enone systems used in cyclization and annulation reactions.
Key Reaction Parameters:
This elimination proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen adjacent to the sulfonyl group, facilitating the departure of the tosylate leaving group and forming a conjugated enone .
Stability and Handling Considerations
The sulfonyl group enhances the compound’s stability under storage conditions but renders it sensitive to strong bases and nucleophiles. Key stability data include:
| Property | Observation |
|---|---|
| Thermal Stability | Stable at room temperature; decomposes above 100°C |
| Hydrolytic Stability | Resists hydrolysis in neutral aqueous media |
| Light Sensitivity | Requires protection from prolonged UV exposure |
Comparative Reactivity with Analogous Compounds
While structurally similar esters without the sulfonyl group undergo hydrolysis or redox reactions (e.g., Ethyl 5-(4-methylphenyl)-5-oxovalerate), the sulfonyl moiety in this compound diverts reactivity toward elimination rather than ester hydrolysis or ketone reduction.
| Group | Reactivity Observed in Sulfonyl Derivative |
|---|---|
| Sulfonyl | Participates in elimination (primary pathway) |
| Ester | Generally inert under elimination conditions |
| Ketone | Stabilized by conjugation; minimal redox activity |
Industrial and Research Utility
This compound’s value lies in its role as a stable, bench-ready precursor to reactive intermediates. Industrial protocols prioritize:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Reactivity and Functional Group Analysis
- Sulfonyl vs. Thioether Groups: The sulfonyl group in this compound enhances stability and facilitates β-elimination to generate Nazarov’s reagent. In contrast, ethylthio analogs (e.g., Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate) lack this elimination pathway, limiting their utility in cyclization reactions .
- Ester vs. Carboxylic Acid Termini: Carboxylic acid derivatives (e.g., 5-[(4-methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid) exhibit lower solubility in organic solvents, restricting their use in anhydrous reactions compared to ester-terminated analogs .
Preparation Methods
Method A: Zinc Dust Mediated Alkylation in Tetrahydrofuran (THF)
This method involves a zinc dust-mediated reaction with ethyl bromoacetate and a sulfonylated precursor in THF solvent.
Procedure Summary:
- A stirred suspension of zinc dust (3.8 g, 58.1 mmol) in THF (28 mL) is treated with methanesulfonic acid (MsOH, 0.14 mL, 2.2 mmol) and refluxed for 10 minutes.
- Ethyl bromoacetate (initially 1.0 mL, 9.0 mmol) is added dropwise until the mixture turns green, indicating the formation of an active zinc species.
- The sulfonylated precursor compound (4.0 g, 19.1 mmol) is then added.
- Additional ethyl bromoacetate (4.0 mL, 36.1 mmol) is added dropwise over 30 minutes.
- The reaction mixture is refluxed for 3 hours, cooled to 0 °C, and quenched with 10% hydrochloric acid (28 mL).
- After stirring at room temperature for 2 hours, the solvent is removed under reduced pressure.
- The residue is extracted with ethyl acetate (3 × 60 mL), washed with brine (2 × 100 mL), dried over sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography (ethyl acetate-petroleum ether, 1:2) to yield ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate in 75% yield.
- Zinc dust acts as a reducing agent facilitating the alkylation.
- The method is suitable for scale-up due to straightforward work-up.
- The product is isolated as a pure compound after chromatographic purification.
Method B: Carbonyldiimidazole (CDI) Activation and Magnesium Salt Coupling
This alternative synthetic route uses carbonyldiimidazole to activate the carboxylic acid precursor followed by coupling with the magnesium salt of monoethyl malonate.
Procedure Summary:
- Carbonyldiimidazole (3.5 g, 21.6 mmol) is added to a solution of the acid precursor (4.0 g, 17.5 mmol) in THF (100 mL) and stirred at room temperature for 4 hours to form the activated intermediate.
- Separately, the magnesium salt of monoethyl malonate is prepared by stirring monoethyl malonate (4.54 mL, 38.5 mmol) with magnesium ethoxide (2.8 g, 24.5 mmol) in THF (80 mL) for 1 hour at room temperature.
- The magnesium salt solution is added to the activated intermediate, and the mixture is stirred overnight at room temperature.
- The solvent is removed under reduced pressure, and the residue is treated with 1.5 N HCl (80 mL).
- The product is extracted with ethyl acetate (100 mL), and the aqueous phase is further extracted to maximize yield.
- The crude product is purified, yielding this compound.
- CDI activation allows for mild and efficient coupling.
- Use of magnesium salt of monoethyl malonate facilitates nucleophilic attack.
- The reaction proceeds under mild conditions (room temperature) with good yields.
Reaction Conditions and Yields Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Starting materials | Zinc dust, ethyl bromoacetate, sulfonyl precursor | Carbonyldiimidazole, acid precursor, magnesium salt of monoethyl malonate |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) | Room temperature |
| Reaction time | 3 h reflux + work-up | Overnight stirring + work-up |
| Work-up | Acid quench, extraction, chromatography | Acid quench, extraction, chromatography |
| Yield | Approximately 75% | Comparable high yield (exact value not specified) |
| Purification | Flash chromatography (EtOAc-PE, 1:2) | Flash chromatography |
Additional Notes on the Preparation
- The compound is bench-stable and can be stored safely for extended periods.
- It serves as a precursor to ethyl 3-oxopent-4-enoate (Nazarov’s reagent) via base-induced β-elimination, which is useful in various organic transformations such as Robinson annulation and electrophilic condensation reactions.
- The preparation methods have been reported in peer-reviewed literature with detailed spectral data confirming the structure, including ^1H NMR, ^13C NMR, and elemental analysis matching theoretical values closely.
Research Findings and Applications Related to Preparation
- The zinc dust method (Method A) is robust and has been demonstrated to produce the compound in high purity and yield suitable for further synthetic applications.
- The CDI-mediated coupling (Method B) offers a milder alternative, potentially advantageous for sensitive substrates or when avoiding metal residues is desired.
- The compound's preparation is crucial for accessing derivatives used in organocatalytic asymmetric tandem Michael and Morita-Baylis-Hillman reactions, leading to complex cyclohexane derivatives.
- The synthesis routes have been optimized to balance yield, purity, and operational simplicity, making them suitable for laboratory-scale and potentially industrial-scale synthesis.
Q & A
Q. Comparative Advantages :
- Method A is preferred for scalability and reproducibility, with straightforward purification.
- Method B offers higher atom economy but requires careful control of hydrolysis conditions to avoid byproducts.
Basic: How is the purity of this compound analyzed in research settings?
Answer:
Purity is assessed using:
- NMR Spectroscopy : To confirm structural integrity (e.g., characteristic sulfonyl and carbonyl peaks) .
- IR Spectroscopy : Validates functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Crystallization from n-hexane further enhances purity .
Basic: What are the optimal storage conditions for this compound, and how does its stability impact experimental design?
Answer:
The compound is bench-stable under ambient conditions, with no reported decomposition over extended periods. Storage in a desiccator at room temperature is sufficient. This stability allows for flexible experimental timelines and reduces the need for inert-atmosphere handling .
Advanced: What mechanistic insights explain its role as a precursor to Nazarov’s reagent (ethyl 3-oxopent-4-enoate)?
Answer:
Under basic conditions (e.g., K₂CO₃ or DBU), the compound undergoes β-elimination of the p-toluenesulfinate group, generating the α,β-unsaturated ketone (Nazarov’s reagent) in situ. This intermediate is critical for electrophilic annulations , particularly in constructing five-membered carbocycles (e.g., cyclopentenones) via Nazarov cyclization. The sulfonyl group acts as a “traceless directing group,” enabling controlled elimination .
Advanced: How can researchers optimize reaction yields when synthesizing this compound via Method B?
Answer:
Key optimization strategies include:
- Catalyst Loading : Adjusting zinc catalyst stoichiometry (typically 10–15 mol%) to balance reaction rate and side-product formation.
- Hydrolysis Control : Gradual addition of HCl (2–4 M) at 0–5°C to minimize over-hydrolysis of the β-aminoacrylate intermediate.
- Workup : Immediate extraction with dichloromethane post-hydrolysis to isolate the product before degradation .
Advanced: What analytical methods resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies in NMR or IR data (e.g., shifts due to solvent effects) are addressed by:
- Deuterated Solvent Calibration : Replicating literature conditions (e.g., CDCl₃ for NMR).
- Spiking Experiments : Adding authentic samples to confirm peak assignments.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when spectral ambiguities arise .
Advanced: How does the sulfonyl group influence reactivity in downstream applications?
Answer:
The p-toluenesulfonyl group:
- Stabilizes the α-Carbon : Enhances electrophilicity for nucleophilic attacks in annulation reactions.
- Facilitates Elimination : Acts as a leaving group under mild basic conditions, enabling clean generation of reactive intermediates (e.g., enolates or α,β-unsaturated ketones) .
Basic: What solvents are compatible with this compound for use in organic reactions?
Answer:
The compound is soluble in aprotic solvents (e.g., THF, DCM, DMF) and sparingly soluble in water. For annulation reactions, THF or DCM is preferred due to compatibility with bases like DBU .
Advanced: What strategies mitigate side reactions during its use in multi-step syntheses?
Answer:
- Temperature Control : Maintaining reactions at –20°C to 25°C to suppress undesired enolate rearrangements.
- Protecting Groups : Temporarily masking reactive ketone or ester functionalities in complex substrates.
- Sequential Quenching : Neutralizing basic conditions immediately after elimination to prevent retro-aldol side reactions .
Basic: What are the documented applications of this compound beyond Nazarov cyclizations?
Answer:
It serves as a versatile synthon for:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
